1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is a chemical compound with the molecular formula . It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features an ethylsulfonyl group and a pyridylmethyl substituent, contributing to its potential pharmacological properties.
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine is classified as an organic compound, specifically a piperazine derivative. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring, which can participate in various chemical reactions due to their nucleophilic nature.
The synthesis of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine typically involves multi-step reactions starting from commercially available piperazine. Key methods include:
The synthesis may proceed through the following general steps:
The molecular structure of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine can be represented as follows:
Crystallographic data for this compound may not be widely available, but computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into its structural characteristics.
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions typical for piperazines:
Reactions involving this compound are generally conducted under controlled conditions to ensure selectivity and yield. For example, reactions may require specific solvents, temperatures, and catalysts to optimize product formation.
Further pharmacological studies would be required to elucidate its precise mechanism of action, including binding affinity assays and functional studies in relevant biological systems.
Relevant data regarding melting point, boiling point, and other thermodynamic properties would need to be gathered from experimental studies or literature reviews.
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine has potential applications in several scientific fields:
The 1-(ethylsulfonyl)-4-(3-pyridylmethyl)piperazine molecule exemplifies the strategic application of piperazine sulfonamide scaffolds in medicinal chemistry. Its core structure consists of a piperazine ring with nitrogen atoms at positions 1 and 4, differentiated by an ethylsulfonyl group (–SO₂CH₂CH₃) at N1 and a 3-pyridylmethyl moiety (–CH₂C₅H₄N) at N4. This asymmetric substitution pattern creates distinct electronic and steric environments around each nitrogen, enabling diverse biological interactions. The ethylsulfonyl group is strongly electron-withdrawing, reducing the basicity of the adjacent piperazine nitrogen (pKa ~6.5–7.5) while enhancing the acidity of the sulfonamide N–H proton (pKa ~9–10) [1]. Conversely, the tertiary nitrogen linked to the pyridylmethyl group retains moderate basicity (pKa ~7.5–8.5), facilitating protonation under physiological conditions and enabling cation-π or ionic bonding interactions [10].
Quantum computational studies using Density Functional Theory (DFT/B3LYP/6-311++G(d,p)) reveal key structural parameters: the piperazine ring adopts a chair conformation with torsional angles N1–C2–C3–N4 and C2–C3–N4–C5 measuring approximately -55.3° and 54.7°, respectively. The ethylsulfonyl moiety exhibits a near-perpendicular orientation relative to the piperazine plane (C–S–O bond angle: 104.8°; dihedral angle N–S–C–C: -85.2°), minimizing steric clash while optimizing electronic delocalization [1] [7]. Topological analyses (ELF, LOL) demonstrate significant electron localization at the sulfonyl oxygen atoms (O1 and O2, LOL values >0.85) and the pyridyl nitrogen (LOL >0.80), identifying them as primary hydrogen bond acceptors. Meanwhile, the methylene bridge (–CH₂–) linking the piperazine to the pyridine ring shows moderate electron delocalization (LOL ~0.45–0.55), facilitating hydrophobic interactions [1].
Table 1: Key Electronic Properties of 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine (DFT/B3LYP/6-311++G(d,p) Level)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy (eV) | -6.32 | Indicates electron-donating capability |
| LUMO Energy (eV) | -1.87 | Relates to electron-accepting potential |
| HOMO-LUMO Gap (eV) | 4.45 | Reflects kinetic stability and chemical reactivity |
| Dipole Moment (Debye) | 4.98 | High polarity influencing solvation and binding |
| Molecular Electrostatic Potential (MEP) Minima (kcal/mol) | -48.7 (at sulfonyl O) | Highlights regions for electrophilic attack or H-bonding |
| Global Electrophilicity Index (ω) | 1.55 | Quantifies electrophilic character |
The pharmacophoric features essential for biological activity include:
This scaffold’s versatility is evidenced by its presence in bioactive molecules targeting Kir channels (e.g., AeKir1 inhibitors like compound 9j, IC₅₀ = 0.47 μM [2]), cancer (e.g., chrysin-based sulfonylpiperazines with IC₅₀ = 4.67–12.67 μg/mL against HeLa/SK-OV-3 [4]), and CNS disorders. The sulfonamide enhances target affinity by 3–5-fold compared to non-sulfonylated piperazines, primarily through optimized hydrogen bonding networks [1] [10].
The ethylsulfonyl (–SO₂CH₂CH₃) group profoundly influences target engagement through electronic and steric effects. Its strong electron-withdrawing nature (–I effect) reduces electron density on the adjacent piperazine nitrogen, lowering its basicity and favoring interactions in hydrophobic pockets. Molecular docking studies (Autodock Vina) against Kir channels show sulfonyl oxygen atoms form critical hydrogen bonds with key residues: O1 interacts with Thr⁶³⁷ (bond length: 2.89 Å; binding energy contribution: -2.1 kcal/mol) and O2 with Asp⁶³⁴ (2.78 Å; -2.8 kcal/mol) in AeKir1 [2]. The ethyl moiety engages in van der Waals contacts with hydrophobic residues like Val⁶³⁹ and Phe⁶⁴⁰, contributing -1.3 kcal/mol to binding energy. Comparative studies demonstrate that replacing ethyl with bulkier groups (e.g., tert-butyl) reduces affinity by >10-fold due to steric clashes, while smaller groups (e.g., methyl) diminish hydrophobic stabilization by ~30% [2] [10].
The 3-pyridylmethyl substituent (–CH₂C₅H₄N) provides dual functionality: its pyridine ring acts as a hydrogen bond acceptor and its methylene linker enables conformational flexibility. Docking analyses reveal the pyridyl nitrogen forms salt bridges with acidic residues (e.g., Glu²³⁸ in Akt2; distance: 2.95 Å) and π–π stacking with Phe¹⁵⁹ (distance: 3.82 Å; tilt angle: 18.7°) [3] [6]. The meta-substitution pattern (3-position) optimizes binding geometry versus ortho- or para-isomers, reducing steric hindrance by 15% and improving interaction distances by 0.3–0.5 Å. Molecular dynamics (MD) simulations (200 ns) confirm the stability of these interactions, with RMSD fluctuations <1.5 Å for ligand–protein complexes [6]. Crucially, the methylene spacer (–CH₂–) allows the pyridine ring to adopt multiple orientations (torsional angle N4–C–C–Nₚy: 65°–115°), facilitating adaptation to diverse binding pockets. This flexibility enhances binding entropy, contributing -TΔS = -3.2 kcal/mol to the free energy of binding in Kir channel complexes [2].
Table 2: Binding Affinity Contributions of Substituents in Kir Channel Inhibition
| Substituent Modification | ΔBinding Energy (kcal/mol) | Key Interaction Changes |
|---|---|---|
| Ethylsulfonyl (Original) | Reference (ΔG = -9.2) | H-bonds: Thr⁶³⁷, Asp⁶³⁴; Hydrophobic: Val⁶³⁹, Phe⁶⁴⁰ |
| Methylsulfonyl | +1.8 | Reduced hydrophobic contact with Val⁶³⁹ (-40%) |
| Phenylsulfonyl | +2.1 | Steric clash with Phe⁶⁴⁰; H-bond distance increase +0.5Å |
| 2-Pyridylmethyl | +1.5 | Unfavorable ring orientation; H-bond loss with Glu⁶²⁵ |
| 4-Pyridylmethyl | +0.9 | Maintained H-bond but suboptimal π-stacking distance |
| Benzyl (vs. 3-pyridylmethyl) | +3.7 | Loss of critical H-bond with Glu⁶²⁵ |
The synergistic effect of these substituents is evident in structure–activity relationship (SAR) studies. Compounds bearing both groups exhibit 5–8-fold higher affinity for Kir channels (IC₅₀: 0.47–0.84 μM) compared to mono-substituted analogues, attributable to complementary interactions spanning 8–10 Å across the binding site [2] [10]. Molecular electrostatic potential (MEP) maps illustrate charge complementarity: the sulfonyl group’s negative potential (MEP: -48.7 kcal/mol) aligns with basic residues (e.g., Lys⁶⁴²), while the protonated piperazine N4 (MEP: +35.2 kcal/mol) interacts with acidic residues (e.g., Glu⁶²⁵) [1].
1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine exhibits distinct pharmacophoric advantages over structurally similar piperazine derivatives. When compared to N-phenylsulfonyl piperazines (e.g., Benzene Sulfonyl Piperazine/BSP), the ethylsulfonyl group provides superior metabolic stability (t₁/₂ in human microsomes: 48 min vs. 22 min for BSP) due to reduced susceptibility to oxidative metabolism [1] [10]. Its electron-withdrawing nature also enhances hydrogen-bonding capacity (sulfonyl O MEP: -48.7 kcal/mol vs. -42.3 kcal/mol for phenylsulfonyl), contributing to stronger interactions with polar residues like Asp/Asp⁶³⁴ in Kir channels [1] [2].
Relative to morpholine or piperidine analogues, the piperazine core offers superior structural versatility. The N-ethylsulfonyl group enables hydrogen bonding unavailable in morpholine, while the N-pyridylmethyl nitrogen retains protonation capacity absent in N-acyl piperazines. For example, in Kir inhibitors, replacing piperazine with morpholine reduces potency by >20-fold (IC₅₀ shift from 0.47 μM to >10 μM) due to loss of ionic interactions with Glu⁶²⁵ [2] [10]. Furthermore, the 3-pyridylmethyl substituent outperforms other heterocycles: benzyl analogues show 3–5-fold lower affinity for kinase targets (e.g., Akt2 ΔG: -7.2 kcal/mol vs. -10.8 kcal/mol for ZINC05925939), and furan derivatives exhibit reduced cellular permeability (Papp: 12 × 10⁻⁶ cm/s vs. 23 × 10⁻⁶ cm/s) [3] [4].
Table 3: Pharmacophore Comparison with Key Piperazine Drug Scaffolds
| Compound | Core Structure | Key Target | Affinity/Potency | Distinctive Feature |
|---|---|---|---|---|
| 1-(Ethylsulfonyl)-4-(3-pyridylmethyl)piperazine | Asymmetric N-sulfonyl, N-heteroarylmethyl | Kir channels, Kinases | Kir IC₅₀: 0.47–0.84 μM | Dual H-bond donor/acceptor capacity |
| Palbociclib [10] | N-Pyridyl, N-t-butylpiperazine | CDK4/6 | IC₅₀: 0.011 μM | High selectivity but limited H-bond donors |
| Vortioxetine [10] | N-Arylpiperazine | SERT, 5-HT receptors | SERT Ki: 1.6 nM | Planar biaryl system |
| Benzene Sulfonyl Piperazine (BSP) [1] | N-Phenylsulfonylpiperazine | Antimalarial | IC₅₀: 1.2 μM | Enhanced lipophilicity (LogP +0.8) |
| Furan Sulfonyl Piperazine (FSP) [1] [4] | N-Furanylsulfonylpiperazine | Anticancer | HeLa IC₅₀: 4.67 μg/mL | Heterocyclic H-bond acceptor |
| Chrysin-piperazine conjugate [4] | Flavone-N-piperazine | Antioxidant | DPPH SC₅₀: 18.3 μM | Phenolic H-donor capacity |
Pharmacophore modeling studies highlight unique features: the combination of sulfonyl HBA, pyridyl HBA, and cationic piperazine nitrogen creates a 3D pharmacophore (Hypothesis ID: PharA) with four features—two HBA, one HBD, and one hydrophobic site—spanning 6.8 Å between the sulfonyl oxygen and pyridyl nitrogen. This configuration achieves superior overlap (Fit Score: 86.7) with Kir channel pharmacophores compared to FSP (Fit Score: 74.2) or BSP (Fit Score: 68.9) [2] [6]. In cancer targets, derivatives like chalcone-piperazine hybrids show enhanced cytotoxicity (A549 IC₅₀: 0.19 μM) but lack the balanced electronic properties of the sulfonylpyridylmethyl scaffold, leading to higher metabolic clearance (CLhepatic: 29 mL/min/kg vs. 18 mL/min/kg) [4] [10].
Synthetic accessibility further differentiates this scaffold. The ethylsulfonyl group is introduced via direct sulfonylation using ethanesulfonyl chloride (yield: 85–92%), while pyridylmethylation employs 3-(chloromethyl)pyridine under mild conditions (K₂CO₃, DMF, 60°C; yield: 88%) [9] [10]. This contrasts with complex routes for bicyclic derivatives (e.g., 3,6-diazabicyclo[3.1.1]heptane), which require multi-step syntheses with overall yields <35% [10]. Consequently, 1-(ethylsulfonyl)-4-(3-pyridylmethyl)piperazine represents an optimized balance of target affinity (Kir IC₅₀ <1 μM), drug-like properties (LogP: 1.8; TPSA: 65 Ų), and synthetic efficiency (>3-step linear sequence, overall yield >70%) [1] [2] [10].
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7